Piroxicam

COX inhibition NSAID pharmacology Inflammation

Select Piroxicam for its distinct pharmacokinetic profile among oxicam NSAIDs. Its ~50-hour half-life enables once-daily dosing models, providing sustained COX-1 inhibition (IC50 0.76 µM). This preferential inhibitor is ideal for in vivo research requiring consistent target engagement, setting it apart from shorter-acting or COX-2 selective alternatives. Ensure your study's rigor with a well-characterized probe.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 36322-90-4
Cat. No. B610120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxicam
CAS36322-90-4
SynonymsPiroxicam;  Feldene;  Pyroxycam;  Roxicam;  BAXO;  CP 16171;  CP-16171; CP16171; 
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
InChIKeyQYSPLQLAKJAUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility49.7 [ug/mL] (The mean of the results at pH 7.4)
1.43e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piroxicam (CAS 36322-90-4): A Long-Acting Oxicam NSAID with Distinct COX-1 Selectivity


Piroxicam (CAS 36322-90-4) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by its long elimination half-life of approximately 50 hours [1]. The compound acts as a preferential cyclooxygenase-1 (COX-1) inhibitor, with reported IC50 values ranging from 0.76 μM to 47 μM for COX-1, and 8.99 μM to 25 μM for COX-2 depending on the assay system [2]. Piroxicam is approved for the treatment of osteoarthritis and rheumatoid arthritis, with a well-established safety and efficacy profile [1].

Why Piroxicam Cannot Be Substituted with Other Oxicam NSAIDs


Despite their shared oxicam scaffold, substitution among piroxicam, meloxicam, tenoxicam, and lornoxicam is not pharmacokinetically or pharmacodynamically equivalent. Piroxicam exhibits a unique combination of a long half-life (~50 hours) and preferential COX-1 inhibition, whereas meloxicam is a COX-2 selective agent with a shorter half-life (~20 hours) and lornoxicam is a potent dual inhibitor with a very short half-life (3-4 hours) [1][2]. Furthermore, even within the same subclass, subtle structural differences lead to distinct membrane interactions, affecting gastrointestinal tolerability and clinical outcomes [3]. Direct substitution without adjusting for these pharmacokinetic and selectivity differences can lead to suboptimal pain management or increased adverse events.

Quantitative Evidence Guide: How Piroxicam Compares to Closest Analogs


COX-1 Selectivity: Piroxicam's 8-Fold Preference Over COX-2

Piroxicam is a selective COX-1 inhibitor with an 8-fold greater activity against COX-1 than COX-2, as determined by IC50 values of 0.76 μM for COX-1 and 8.99 μM for COX-2 . This contrasts with meloxicam, a COX-2 selective inhibitor (COX-2/COX-1 IC50 ratio of 0.59) [1]. The differential selectivity has direct implications for gastrointestinal safety, as COX-1 inhibition is associated with reduced gastric mucosal protection.

COX inhibition NSAID pharmacology Inflammation

Extended Half-Life: 50 Hours Enables Once-Daily Dosing

Piroxicam possesses a prolonged elimination half-life of approximately 50 hours, which is substantially longer than that of many other NSAIDs, including lornoxicam (3-4 hours) [1] and meloxicam (~20 hours) [2]. This pharmacokinetic property allows for once-daily dosing and the maintenance of relatively stable plasma concentrations throughout the day, minimizing peak-trough fluctuations [3].

Pharmacokinetics Drug development Therapeutic regimen

Transdermal Delivery: 50-Fold Lower Systemic Exposure with Equivalent Synovial Fluid Concentrations

A transdermal patch delivering 48 mg piroxicam every other day achieved a mean steady-state plasma concentration of 0.11 ± 0.19 μg/mL, compared to 5.69 ± 2.26 μg/mL for oral piroxicam 20 mg once daily (p < 0.01) [1]. Remarkably, the synovial fluid concentration was comparable between the two routes (5.44 ± 0.36 μg/mL for transdermal vs. 5.37 ± 3.72 μg/mL for oral, p = 0.2483) [1]. This indicates that transdermal piroxicam delivers effective local concentrations to the target site while minimizing systemic exposure, potentially reducing the risk of gastrointestinal and other systemic adverse effects.

Drug delivery Transdermal patch Bioavailability

Gastrointestinal Safety: Piroxicam vs. Meloxicam in Osteoarthritis

In a 4-week endoscopic study comparing meloxicam 7.5 mg once daily and piroxicam 20 mg once daily in patients with knee osteoarthritis, meloxicam demonstrated significantly better gastrointestinal tolerability [1]. This was evidenced by fewer adverse GI events and no withdrawals due to adverse events in the meloxicam group compared to the piroxicam group [1]. A separate meta-analysis reported a relative risk (RR) of gastrointestinal complications for meloxicam of 1.24 (95% CI: 0.98-1.56) compared to 1.66 (95% CI: 1.14-2.44) for piroxicam, based on randomized controlled trial data [2].

Gastrointestinal tolerability Clinical trial Adverse events

Synovial Fluid Penetration: Piroxicam vs. Oxaprozin in Rheumatoid Arthritis

Piroxicam demonstrates excellent penetration into synovial fluid, the primary site of inflammation in arthritis. Following oral administration, steady-state synovial fluid concentrations range from 4.16 μg/mL to 5.55 μg/mL, and the drug is eliminated from synovial fluid with a half-life of 43.2 hours, similar to its plasma half-life [1]. In a comparative study with oxaprozin, another long-half-life NSAID, both drugs achieved therapeutic synovial fluid concentrations, but oxaprozin was found to be less effective than piroxicam in treating osteoarthritis in some studies [2].

Synovial fluid Tissue distribution Efficacy

Optimal Applications for Piroxicam Based on Quantitative Evidence


Long-Term Management of Osteoarthritis and Rheumatoid Arthritis with Once-Daily Dosing

Piroxicam's 50-hour half-life enables once-daily dosing, a key advantage for improving patient adherence in chronic conditions [1]. Its ability to achieve sustained therapeutic concentrations in synovial fluid [2] makes it a rational choice for long-term management of osteoarthritis and rheumatoid arthritis, particularly in patients who can tolerate the gastrointestinal risk profile.

Research Tool for COX-1-Mediated Pathways

With an 8-fold selectivity for COX-1 over COX-2 (IC50 0.76 μM vs. 8.99 μM) , piroxicam serves as a valuable pharmacological probe for dissecting COX-1-specific signaling in inflammation, pain, and cancer research. Its well-characterized pharmacokinetic profile [1] further supports its use in in vivo models where sustained COX-1 inhibition is required.

Transdermal Delivery for Localized Anti-Inflammatory Action with Reduced Systemic Risk

The transdermal patch formulation of piroxicam achieves synovial fluid concentrations equivalent to oral dosing while reducing systemic exposure by 50-fold [3]. This makes it an ideal candidate for patients with localized joint pain (e.g., knee osteoarthritis) who are at elevated risk for gastrointestinal or renal adverse events from systemic NSAID exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.